molecular formula C17H20N2O4S B11631065 N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B11631065
M. Wt: 348.4 g/mol
InChI Key: LZXUMRWBEQDWAK-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with the molecular formula C24H26N2O4S2. This compound is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, a methyl group, and a methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-4-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into binding sites of target molecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylthio)ethyl]glycinamide

Uniqueness

N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-methylacetamide

InChI

InChI=1S/C17H20N2O4S/c1-13-4-6-14(7-5-13)19(12-17(20)18-2)24(21,22)16-10-8-15(23-3)9-11-16/h4-11H,12H2,1-3H3,(H,18,20)

InChI Key

LZXUMRWBEQDWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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